REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][N:13]2[CH3:16])=[CH:8][CH:7]=1.O>CC(C)=O>[CH:2]([C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][N:13]2[CH3:16])=[CH:8][CH:7]=1)=[O:1]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
aliquots were removed at 20 min (MCLS0995-078-1) and 40 min
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
was complete in 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the heating bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 40% of the initial volume
|
Type
|
CUSTOM
|
Details
|
under rotary evaporation (removal of acetone)
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous suspension was partitioned between CH2Cl2 and sat. aq. sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 2×CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C2C(C(=CN(C2=C1)C)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |